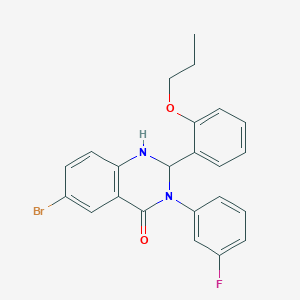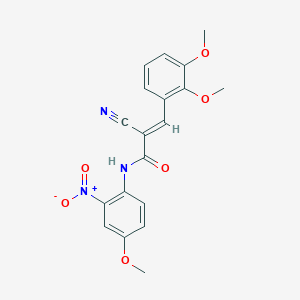
6-bromo-3-(3-fluorophenyl)-2-(2-propoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-BROMO-3-(3-FLUOROPHENYL)-2-(2-PROPOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This particular compound features bromine, fluorine, and propoxyphenyl groups, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-3-(3-FLUOROPHENYL)-2-(2-PROPOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: Starting with an anthranilic acid derivative, cyclization with an appropriate aldehyde or ketone forms the quinazolinone core.
Introduction of the Bromine Atom: Bromination of the quinazolinone core using bromine or a brominating agent like N-bromosuccinimide.
Substitution Reactions: Introduction of the fluorophenyl and propoxyphenyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propoxyphenyl group.
Reduction: Reduction reactions could target the quinazolinone core or the bromine atom.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinazolinone with a carboxylic acid group, while substitution could introduce various functional groups in place of the bromine atom.
科学的研究の応用
6-BROMO-3-(3-FLUOROPHENYL)-2-(2-PROPOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible development as a therapeutic agent for diseases like cancer or inflammation.
Industry: Use in the synthesis of materials with specific properties.
作用機序
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an anti-cancer agent, it might inhibit a specific enzyme or signaling pathway involved in cell proliferation. The molecular targets could include kinases, receptors, or DNA.
類似化合物との比較
Similar Compounds
6-BROMO-2-(2-PROPOXYPHENYL)-4(1H)-QUINAZOLINONE: Lacks the fluorophenyl group.
3-(3-FLUOROPHENYL)-2-(2-PROPOXYPHENYL)-4(1H)-QUINAZOLINONE: Lacks the bromine atom.
6-BROMO-3-(3-FLUOROPHENYL)-4(1H)-QUINAZOLINONE: Lacks the propoxyphenyl group.
Uniqueness
The presence of both bromine and fluorine atoms, along with the propoxyphenyl group, may confer unique chemical reactivity and biological activity compared to similar compounds. These features could enhance its potential as a therapeutic agent or a chemical probe.
特性
分子式 |
C23H20BrFN2O2 |
|---|---|
分子量 |
455.3 g/mol |
IUPAC名 |
6-bromo-3-(3-fluorophenyl)-2-(2-propoxyphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C23H20BrFN2O2/c1-2-12-29-21-9-4-3-8-18(21)22-26-20-11-10-15(24)13-19(20)23(28)27(22)17-7-5-6-16(25)14-17/h3-11,13-14,22,26H,2,12H2,1H3 |
InChIキー |
JYGHJQWPYCSJGK-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=CC=C1C2NC3=C(C=C(C=C3)Br)C(=O)N2C4=CC(=CC=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-({[6-cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate](/img/structure/B10896155.png)
![1-ethyl-3-methyl-4-(pentafluoroethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B10896160.png)
![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10896171.png)

![5-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)ethyl]-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10896176.png)

![[3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]{4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone](/img/structure/B10896180.png)
![N-cyclopropyl-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B10896198.png)

![2-(Dimethylamino)ethyl 4-[(4-tert-butylphenoxy)methyl]benzoate](/img/structure/B10896211.png)
![4-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10896218.png)
![(1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B10896221.png)
![ethyl 2-({[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B10896237.png)
![4-{[(4-fluorophenyl)amino]methyl}-N'-(1-phenylbutan-2-ylidene)benzohydrazide](/img/structure/B10896238.png)
